3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride
Description
3-Bromo-2-methoxy-2-methylpropan-1-amine hydrochloride (molecular formula: C₅H₁₂BrNO·HCl) is an aliphatic amine derivative characterized by a branched carbon chain with bromine, methoxy, and methyl substituents on the second carbon. Its structural features include:
Properties
IUPAC Name |
3-bromo-2-methoxy-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrNO.ClH/c1-5(3-6,4-7)8-2;/h3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFGFRHIIUPERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CBr)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.52 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-bromo-2-methoxypropane with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization to obtain the hydrochloride salt.
Chemical Reactions Analysis
3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can undergo hydrolysis to yield corresponding alcohols and amines.
Scientific Research Applications
3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Bromo-2-methoxy-2-methylpropan-1-amine HCl | C₅H₁₂BrNO·HCl | 182.06 (base: 166.06) | Aliphatic Br, methoxy, primary amine |
| 3-MeOMA (meta-methoxymethamphetamine HCl) | C₁₁H₁₇NO·HCl | 215.72 | Aromatic methoxy, secondary amine |
| 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine HCl | C₁₂H₁₆BrN·HCl | 290.62 | Aromatic Br, cyclopropyl, secondary amine |
| 1-[(3-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine HCl | C₉H₁₄BrClN₂O | 296.58 | Pyridine Br, ether, tertiary amine |
| 1-(3-Bromo-5-chloro-2-methoxyphenyl)-3-cyclohexylpropan-1-amine | C₁₆H₂₃BrClNO | 360.72 | Aromatic Br/Cl, cyclohexyl, primary amine |
Key Observations :
- Bromine Position : The main compound’s aliphatic bromine is more reactive in nucleophilic substitutions than aromatic bromine in analogs like 1-(3-bromophenyl)-3-cyclopropylpropan-2-amine HCl .
- Methoxy Group : The methoxy group in 3-MeOMA is aromatic (meta-substituted), influencing π-π stacking in biological systems, whereas the main compound’s aliphatic methoxy enhances polarity .
- Amine Type : Primary amines (main compound) are more nucleophilic than secondary or tertiary amines in analogs like 3-MeOMA or pyridine derivatives .
Physicochemical Properties
Solubility and Stability
- Main Compound : High water solubility due to the hydrochloride salt and polar methoxy group. Aliphatic bromine may confer sensitivity to hydrolysis under acidic conditions .
- 3-MeOMA : Lower aqueous solubility than the main compound due to its aromatic ring; however, 99.9% purity ensures stability in organic solvents .
- Pyridine Derivative () : The heteroaromatic ring increases lipophilicity, reducing water solubility but improving membrane permeability .
Reactivity
- The main compound’s aliphatic bromine is prone to Sₙ2 reactions , making it a versatile intermediate for alkylation. In contrast, aromatic bromine in analogs requires harsh conditions (e.g., Pd-catalyzed cross-coupling) for substitution .
- The cyclopropyl group in 1-(3-bromophenyl)-3-cyclopropylpropan-2-amine HCl introduces ring strain, enhancing reactivity in cycloaddition reactions .
Biological Activity
3-Bromo-2-methoxy-2-methylpropan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- SMILES : CC(CN)(CBr)OC
- InChI Key : MYENXTSKXFCMFL-UHFFFAOYSA-N
The compound features a bromine atom and a methoxy group, contributing to its unique reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride exhibits antimicrobial activity. Its effectiveness against various bacterial strains has been highlighted in studies focusing on the inhibition of cell wall synthesis and protein synthesis pathways. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.
| Antimicrobial Target | Mechanism of Action | Effectiveness |
|---|---|---|
| Cell Wall Synthesis | Inhibition | Moderate |
| Protein Synthesis | Ribosomal Binding | High |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by interfering with specific signaling pathways involved in tumor growth. The mechanism appears to involve the modulation of enzyme activity related to cell cycle regulation.
The biological activity of 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride is primarily attributed to its ability to bind to specific molecular targets within cells. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as kinases involved in cancer cell proliferation.
- Receptor Modulation : It may also affect receptor activity, altering signal transduction pathways that regulate various physiological responses.
Case Studies
-
Antimicrobial Efficacy Study :
- A recent study evaluated the antimicrobial efficacy of 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential as a therapeutic agent in treating bacterial infections.
-
Cancer Cell Proliferation Assay :
- In vitro assays using human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC value was determined to be approximately 25 µM, suggesting significant anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
